(2S)-1-Methyl-2-phenylpyrrolidine-D3 is a deuterated derivative of the compound (2S)-1-Methyl-2-phenylpyrrolidine, which is a member of the pyrrolidine class of compounds. This compound is characterized by its unique stereochemistry and is of significant interest in medicinal chemistry due to its potential applications in drug development and synthesis. The presence of deuterium (D) in its structure enhances its stability and can influence its pharmacokinetic properties, making it a valuable tool in pharmaceutical research.
The compound can be synthesized through various chemical processes, often involving chiral synthesis techniques to ensure the correct stereochemistry. It is commercially available from chemical suppliers and is used primarily in research laboratories focusing on organic synthesis and drug development .
The synthesis of (2S)-1-Methyl-2-phenylpyrrolidine-D3 typically involves several steps, including the preparation of starting materials, chiral resolution, and deuteration. Common methods include:
The synthesis may involve:
The molecular structure of (2S)-1-Methyl-2-phenylpyrrolidine-D3 features a pyrrolidine ring with a methyl group and a phenyl group attached. The presence of deuterium atoms replaces some hydrogen atoms in the structure, which can be represented as follows:
(2S)-1-Methyl-2-phenylpyrrolidine-D3 can participate in various chemical reactions typical for amines and heterocycles:
Reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity .
The mechanism of action for (2S)-1-Methyl-2-phenylpyrrolidine-D3 primarily involves its interaction with biological targets, which may include neurotransmitter receptors or enzymes. The precise mechanism can vary based on the specific application but generally includes:
Research indicates that derivatives of pyrrolidine compounds can modulate neurotransmitter systems, potentially influencing mood, cognition, and behavior .
Relevant data includes melting point, boiling point, and spectral characteristics obtained through NMR and Infrared spectroscopy .
(2S)-1-Methyl-2-phenylpyrrolidine-D3 has several applications in scientific research:
(2S)-1-Methyl-2-phenylpyrrolidine-D3 (C₁₁D₃H₁₂N) is a deuterium-enriched chiral molecule where three hydrogen atoms at the N-methyl group are replaced by deuterium atoms. This modification yields a molecular weight of 164.262 g/mol, distinguishing it from the non-deuterated analog (C₁₁H₁₅N, MW 161.24 g/mol) [1] [3] [7]. The compound features a pyrrolidine ring with a phenyl substituent at the stereogenic C2 position, adopting an (S) configuration. This absolute stereochemistry critically influences its three-dimensional orientation and biological interactions, as evidenced by studies showing enhanced enantioselectivity in (S)-configured pyrrolidine derivatives compared to their (R)-counterparts in receptor binding assays [9].
Table 1: Molecular Properties of (2S)-1-Methyl-2-phenylpyrrolidine-D3
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₁D₃H₁₂N | [3] [5] |
Molecular Weight | 164.262 g/mol | [3] |
CAS Registry Number | 58166-86-2 | [5] |
Stereochemistry | (S)-configuration at C2 | [3] |
Deuterium Position | N-methyl group (trideuteriomethyl) | [3] [10] |
Non-deuterated Analog (CID) | 248799 (PubChem) | [7] |
Deuterium incorporation at the N-methyl position leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond (vs. C-H) resists enzymatic cleavage. This attenuation of metabolic rate can prolong the compound’s half-life and modify its absorption/distribution profile. Deuterated analogs typically exhibit reduced metabolic clearance by cytochrome P450 enzymes, potentially minimizing off-target effects and enhancing bioavailability. Though specific in vivo data for this compound is limited in public literature, the principle is well-established in deuterated drugs like deutetrabenazine, where deuterium significantly extends duration of action [3] [10]. The strategic placement at the metabolically vulnerable N-methyl site underscores its utility in drug discovery for optimizing lead compounds [5] [10].
Pyrrolidine scaffolds have long been pivotal in medicinal chemistry due to their conformational rigidity and hydrogen-bonding capability. Non-deuterated 1-methyl-2-phenylpyrrolidine derivatives were explored as dopamine receptor ligands in the 1990s, though with suboptimal receptor selectivity [4] [9]. Subsequent efforts focused on rigidifying the structure, leading to hexahydrobenz[e]indole derivatives (e.g., 8-OH-PBZI), which showed enhanced dopamine D3 receptor affinity [4]. The emergence of deuterated pharmaceuticals in the 2010s catalyzed interest in compounds like (2S)-1-methyl-2-phenylpyrrolidine-D3 as metabolically stabilized versions of chiral pyrrolidine pharmacophores. Recent applications include their use as chiral ligands in asymmetric synthesis, such as copper(II)-catalyzed Henry reactions achieving >99% enantiomeric excess [8]. This evolution highlights a trajectory from simple receptor probes to sophisticated tools for catalysis and pharmacokinetic optimization.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0